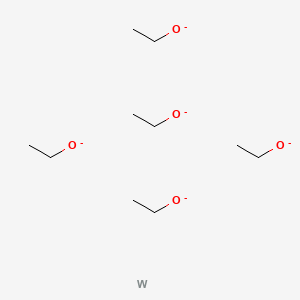
Tungsten(V) ethoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tungsten(V) ethoxide, also known as pentaethoxytungsten, is an organometallic compound with the chemical formula W(OEt)5. It is a colorless to yellow liquid that is used primarily as a precursor in the synthesis of other tungsten-containing compounds. The compound is known for its high reactivity and is often utilized in various chemical processes and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tungsten(V) ethoxide can be synthesized through the reaction of tungsten hexachloride (WCl6) with ethanol (C2H5OH) in the presence of a base such as sodium ethoxide (NaOEt). The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, this compound is produced by reacting tungsten hexachloride with ethanol in large reactors. The process involves careful control of temperature and pressure to optimize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form tungsten(VI) oxide (WO3) and other tungsten oxides.
Reduction: The compound can be reduced to lower oxidation states of tungsten, such as tungsten(IV) or tungsten(III) ethoxides.
Substitution: Ethoxide ligands in this compound can be substituted with other ligands, such as halides or alkoxides, through ligand exchange reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen (O2) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as hydrogen gas (H2) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halides like chlorine (Cl2) or bromine (Br2) can be used for ligand exchange.
Major Products Formed:
Oxidation: Tungsten(VI) oxide (WO3)
Reduction: Tungsten(IV) ethoxide (W(OEt)4)
Substitution: Tungsten(V) chloride (WCl5)
Wissenschaftliche Forschungsanwendungen
Tungsten(V) ethoxide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of tungsten-containing catalysts and materials. It is also employed in sol-gel processes to produce tungsten oxide films and coatings.
Biology: this compound is used in the preparation of tungsten-based compounds for biological imaging and as contrast agents in electron microscopy.
Medicine: Research is being conducted on the use of tungsten-based compounds in cancer treatment, particularly in photothermal therapy where tungsten oxides are used to generate heat to destroy cancer cells.
Industry: The compound is used in the production of advanced materials, including electrochromic devices and smart windows that can change transparency in response to electrical stimuli.
Wirkmechanismus
Tungsten(V) ethoxide can be compared with other tungsten alkoxides and oxides:
Tungsten(VI) ethoxide (W(OEt)6): This compound has a higher oxidation state and different reactivity compared to this compound.
Tungsten(V) chloride (WCl5): This halide compound has different ligand properties and reactivity.
Tungsten(VI) oxide (WO3): A common tungsten oxide with different applications, particularly in catalysis and materials science.
Uniqueness: this compound is unique due to its specific oxidation state and ethoxide ligands, which provide distinct reactivity and applications compared to other tungsten compounds.
Vergleich Mit ähnlichen Verbindungen
- Tungsten(VI) ethoxide (W(OEt)6)
- Tungsten(V) chloride (WCl5)
- Tungsten(VI) oxide (WO3)
- Tungsten(IV) ethoxide (W(OEt)4)
Eigenschaften
CAS-Nummer |
26143-11-3 |
|---|---|
Molekularformel |
C10H30O5W |
Molekulargewicht |
414.18 g/mol |
IUPAC-Name |
ethanol;tungsten |
InChI |
InChI=1S/5C2H6O.W/c5*1-2-3;/h5*3H,2H2,1H3; |
InChI-Schlüssel |
AWXKYODXCCJWNF-UHFFFAOYSA-N |
SMILES |
CC[O-].CC[O-].CC[O-].CC[O-].CC[O-].[W] |
Kanonische SMILES |
CCO.CCO.CCO.CCO.CCO.[W] |
Synonyme |
TUNGSTEN(V) ETHOXIDE; TUNGSTEN PENTAETHOXIDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















